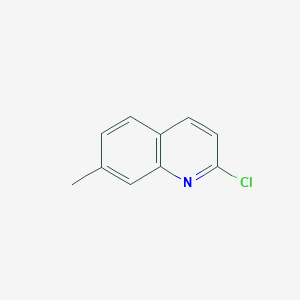

2-Chloro-7-methylquinoline

Descripción general

Descripción

2-Chloro-7-methylquinoline is a quinoline derivative . It is also known as 7-Chloro-2-methylquinoline or 7-Chloroquinaldine . It has a molecular weight of 177.63 and its IUPAC name is 2-chloro-7-methylquinoline .

Synthesis Analysis

The synthesis of 2-Chloro-7-methylquinoline and its derivatives has been reported in various studies . For instance, one study reported the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol . Another study reported the synthesis of α-aminophosphonates derivatives bearing substituted quinoline .Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methylquinoline has been analyzed using density functional theory (DFT) together with B3LYP/6-311++G(d,p) method . The study found that there are two different conformers (trans and cis) with minimum energy .Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-7-methylquinoline, have been used in various chemical reactions . For example, one study reported the use of 2-Chloro-7-methylquinoline in the synthesis of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives .Physical And Chemical Properties Analysis

2-Chloro-7-methylquinoline is a powder . It is white to light yellow in color .Aplicaciones Científicas De Investigación

- Antimicrobial Agents : Derivatives of this quinoline exhibit antimicrobial activity. Scientists explore their potential as antibiotics or antifungal agents .

- Anti-Inflammatory Properties : Recent studies have investigated quinoline derivatives for their anti-inflammatory effects. These compounds may inhibit cyclooxygenase-2 (COX-2) and other inflammatory pathways .

Medicinal Chemistry and Drug Discovery

Mecanismo De Acción

Target of Action

2-Chloro-7-methylquinoline, also known as 7-Chloroquinaldine , is a derivative of quinoline, a heterocyclic aromatic compound. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects . .

Mode of Action

Quinoline compounds are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives have been reported to interfere with various biochemical pathways, including those involved in dna synthesis

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that 2-chloro-7-methylquinoline may exhibit antimicrobial, antimalarial, or anticancer effects .

Safety and Hazards

Direcciones Futuras

Quinoline derivatives, including 2-Chloro-7-methylquinoline, have shown substantial biological activities . Therefore, future research could focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Furthermore, the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives is another potential area for future research .

Propiedades

IUPAC Name |

2-chloro-7-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-10(11)12-9(8)6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETUAUWPUGRBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-methylquinoline | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]-4-methyl-5-(propan-2-yl)-2-propoxybenzene-1-sulfonamide](/img/structure/B2438711.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoic acid](/img/structure/B2438718.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2438720.png)

![Ethyl 3-{[(3-{[methyl(3-methylphenyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoate](/img/structure/B2438722.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2438724.png)

![N,6-dimethyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2438725.png)

![[4-(2-Furoylamino)phenoxy]acetic acid](/img/structure/B2438726.png)

![2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2438727.png)

![3-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2438730.png)

![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid](/img/structure/B2438731.png)